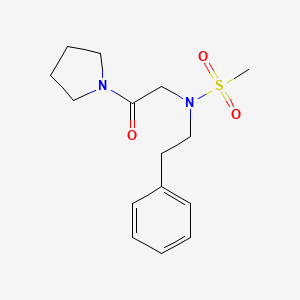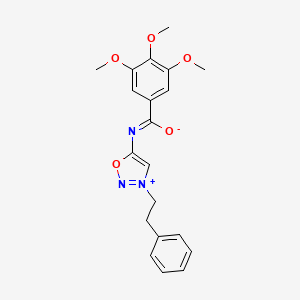
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as DMPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPT is a thiourea derivative that has been synthesized using different methods, including the reaction of 3,4-dimethoxyaniline with methyl-4-piperazinecarbodithioate.
作用機序
The mechanism of action of N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound has also been found to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation. In addition, this compound has been found to activate the AMP-activated protein kinase pathway, which is involved in the regulation of cellular metabolism.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of tumor growth, reduction of oxidative stress and inflammation, vasodilatory effects, and reduction of blood pressure. This compound has also been found to increase the expression of antioxidant enzymes and to reduce the production of reactive oxygen species. In addition, this compound has been found to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has several advantages for lab experiments, including its ability to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation, and activate the AMP-activated protein kinase pathway. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the scientific research on N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea, including the investigation of its potential therapeutic applications in other diseases, such as diabetes and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity. In addition, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in scientific research and potential clinical applications.
Conclusion
This compound is a thiourea derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to have various biochemical and physiological effects, including the inhibition of tumor growth, reduction of oxidative stress and inflammation, vasodilatory effects, and reduction of blood pressure. This compound also has several advantages for lab experiments, including its ability to inhibit the growth and proliferation of cancer cells and activate the AMP-activated protein kinase pathway. However, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
合成法
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea can be synthesized using different methods, including the reaction of 3,4-dimethoxyaniline with methyl-4-piperazinecarbodithioate. This process involves the reaction of the two compounds in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction mixture is then stirred at room temperature for several hours, and the product is obtained by filtration and recrystallization. Other methods of synthesizing this compound include the reaction of 3,4-dimethoxyaniline with methylisothiocyanate and the reaction of 3,4-dimethoxyaniline with methylisocyanate.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N'-(4-methyl-1-piperazinyl)thiourea has been found to have potential therapeutic applications in various scientific research fields, including cancer treatment, neuroprotection, and cardiovascular diseases. In cancer treatment, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular diseases, this compound has been found to have vasodilatory effects and to reduce blood pressure.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-17-6-8-18(9-7-17)16-14(21)15-11-4-5-12(19-2)13(10-11)20-3/h4-5,10H,6-9H2,1-3H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBLZPDIRJXXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5862764.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5862770.png)

![5-[(2,4-difluorobenzyl)oxy]-7-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5862788.png)


![3-chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5862806.png)

![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)
![N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5862830.png)


![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)